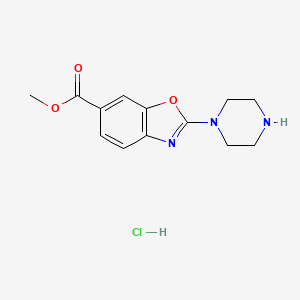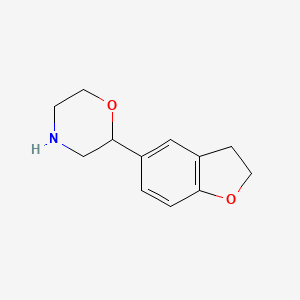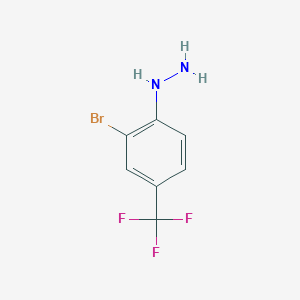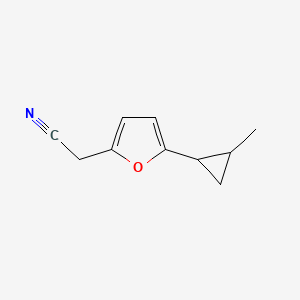![molecular formula C14H22N2O2 B13582639 tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate CAS No. 144222-24-2](/img/structure/B13582639.png)
tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate: is an organic compound that belongs to the class of carbamates. It is known for its applications in various fields, including organic synthesis and pharmaceuticals. This compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further linked to a 4-aminophenyl ethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate typically involves the reaction of 4-aminophenethyl alcohol with tert-butyl isocyanate, followed by the addition of methyl iodide and hydrochloric acid. The resulting product is then purified by recrystallization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.
Substitution: The compound can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired product.
Major Products Formed:
Oxidation: Nitro or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate is used as an intermediate for the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .
Biology: The compound has been studied for its potential biological activities, including its role as an acetylcholinesterase inhibitor. This makes it a candidate for research in neurodegenerative diseases such as Alzheimer’s.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to inhibit acetylcholinesterase suggests its use in developing treatments for conditions involving neurotransmitter imbalances.
Industry: In the industrial sector, this compound is used in the formulation of pesticides and insecticides due to its broad-spectrum activity against pests.
Mecanismo De Acción
The primary mechanism of action of tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system, which can result in paralysis and death of insects.
Comparación Con Compuestos Similares
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl 4-aminophenethylcarbamate
- tert-Butyl (4-aminobenzyl)carbamate
Comparison: While these compounds share structural similarities, tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate is unique due to its specific substitution pattern and its potent acetylcholinesterase inhibitory activity. This makes it particularly valuable in both research and industrial applications .
Propiedades
Número CAS |
144222-24-2 |
|---|---|
Fórmula molecular |
C14H22N2O2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(4)10-9-11-5-7-12(15)8-6-11/h5-8H,9-10,15H2,1-4H3 |
Clave InChI |
RFLBWARNKVMNSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Methylphenyl)spiro[3.3]heptan-1-one](/img/structure/B13582559.png)



![2-{2-[(Diphenylmethyl)amino]acetamido}thiophene-3-carboxamide](/img/structure/B13582589.png)
![Tetrahydro-1H-5lambda~6~-thieno[3,4-c]furan-1,3,5,5-tetrone](/img/structure/B13582593.png)

![Furan-2-yl[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone](/img/structure/B13582601.png)
![(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13582608.png)

![9-(3,4-dimethoxyphenethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]purine-2,4(1H,3H)-dione](/img/structure/B13582633.png)


